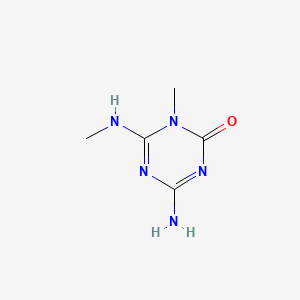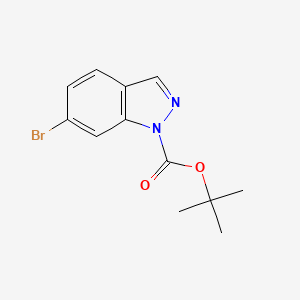
3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N is a versatile compound known for its ability to form strong hydrogen bonds with other molecules. This property makes it valuable in the synthesis of various compounds, including peptides, nucleic acids, and polymers . The compound’s molecular formula is C9H16NO2, and it has a molecular weight of 170.23 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N typically involves the reaction of 2,2,5,5-tetramethylpyrroline with formaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxymethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitroxide group can be reduced to form an amine.
Substitution: The hydroxymethyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of ethers and esters.
Applications De Recherche Scientifique
3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N has a wide range of applications in scientific research:
Mécanisme D'action
The compound exerts its effects through its ability to form strong hydrogen bonds and covalent bonds with other molecules. This enables it to act as a catalyst in various chemical reactions, facilitating the formation of new bonds and the transformation of reactants into desired products . In biological systems, it binds to nucleic acid bases, inhibiting protein synthesis and bacterial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,5,5-Tetramethylpyrroline-1-oxyl: Similar structure but lacks the hydroxymethyl group.
3-Carboxy-2,2,5,5-tetramethylpyrroline-1-oxyl: Contains a carboxyl group instead of a hydroxymethyl group.
Uniqueness
3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N is unique due to its hydroxymethyl group, which enhances its ability to form hydrogen bonds and participate in various chemical reactions. This makes it more versatile compared to its analogs .
Propriétés
Numéro CAS |
1336901-84-8 |
|---|---|
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
172.233 |
Nom IUPAC |
(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methanol |
InChI |
InChI=1S/C9H17NO2/c1-8(2)5-7(6-11)9(3,4)10(8)12/h5,11-12H,6H2,1-4H3/i10+1 |
Clé InChI |
FSOVQIPUADDCNW-DETAZLGJSA-N |
SMILES |
CC1(C=C(C(N1O)(C)C)CO)C |
Synonymes |
2,5-Dihydro-3-(hydroxymethyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy-15N; 3-Hydroxymethyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy-15N; 3-Hydroxymethyl-2,2,5,5-tetramethylpyrrolin-1-oxyl-15N; 3-Hydroxymethyl-2,2,5,5-tetramethylpyrroline-N-oxyl-15N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 6-oxo-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4-triene-12-carboxylate](/img/structure/B592315.png)


![tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592323.png)


![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592330.png)




![Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B592338.png)
